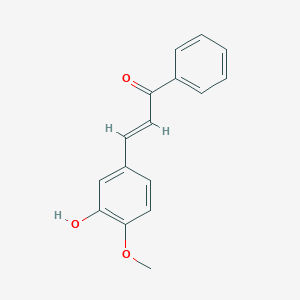
3-(3-hydroxy-4-methoxyphenyl)-1-phenyl-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-hydroxy-4-methoxyphenyl)-1-phenyl-2-propen-1-one is a chalcone derivative, a type of natural phenolic compound. Chalcones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound, specifically, has garnered attention due to its potential therapeutic applications and unique chemical structure.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-hydroxy-4-methoxyphenyl)-1-phenyl-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 3-hydroxyacetophenone and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. Continuous flow reactors and advanced purification techniques like recrystallization and chromatography are employed to ensure the quality of the final product.
化学反応の分析
Types of Reactions: 3-(3-hydroxy-4-methoxyphenyl)-1-phenyl-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding flavanones or flavones.
Reduction: Reduction reactions can convert it into dihydrochalcones.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Flavanones, flavones.
Reduction: Dihydrochalcones.
Substitution: Halogenated chalcones.
科学的研究の応用
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Exhibits significant antioxidant activity, protecting cells from oxidative stress.
Medicine: Investigated for its anticancer properties, showing potential in inhibiting the growth of cancer cells.
Industry: Utilized in the development of natural dyes and pigments due to its vibrant color.
作用機序
The biological activity of 3-(3-hydroxy-4-methoxyphenyl)-1-phenyl-2-propen-1-one is primarily attributed to its ability to interact with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes like COX-2.
類似化合物との比較
- (E)-3-Hydroxy-4-methoxycinnamic acid
- (E)-3-Hydroxy-4-methoxybenzaldehyde
- (E)-3-Hydroxy-4-methoxyphenylacetic acid
Comparison: While these compounds share similar functional groups, 3-(3-hydroxy-4-methoxyphenyl)-1-phenyl-2-propen-1-one is unique due to its chalcone backbone, which imparts distinct biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
特性
分子式 |
C16H14O3 |
|---|---|
分子量 |
254.28 g/mol |
IUPAC名 |
(E)-3-(3-hydroxy-4-methoxyphenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C16H14O3/c1-19-16-10-8-12(11-15(16)18)7-9-14(17)13-5-3-2-4-6-13/h2-11,18H,1H3/b9-7+ |
InChIキー |
MSKJHPDSPSWNCA-VQHVLOKHSA-N |
SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2)O |
異性体SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CC=C2)O |
正規SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















